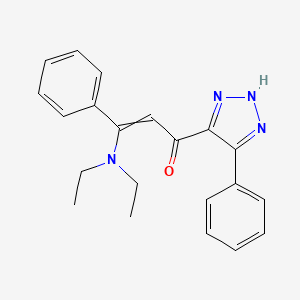

2-Propen-1-one, 3-(diethylamino)-3-phenyl-1-(5-phenyl-1,2,3-triazol-4-YL)-

Description

The compound 2-Propen-1-one, 3-(diethylamino)-3-phenyl-1-(5-phenyl-1,2,3-triazol-4-YL)- (hereafter referred to as Compound X) is a structurally complex molecule featuring an α,β-unsaturated ketone (propenone) core, a diethylamino group, and a triazole-phenyl substituent. Its synthesis and characterization likely involve methods analogous to those reported for related triazole-propenone derivatives, such as condensation reactions using dimethylformamide dimethyl acetal (DMF-DMA) or PEG-mediated protocols .

Properties

Molecular Formula |

C21H22N4O |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

3-(diethylamino)-3-phenyl-1-(5-phenyl-2H-triazol-4-yl)prop-2-en-1-one |

InChI |

InChI=1S/C21H22N4O/c1-3-25(4-2)18(16-11-7-5-8-12-16)15-19(26)21-20(22-24-23-21)17-13-9-6-10-14-17/h5-15H,3-4H2,1-2H3,(H,22,23,24) |

InChI Key |

PSCGRSCGPZYZJW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=CC(=O)C1=NNN=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

Chemical Identity

The compound 2-Propen-1-one, 3-(diethylamino)-3-phenyl-1-(5-phenyl-1,2,3-triazol-4-YL)- (CAS No. 51720-08-2) is a synthetic organic molecule with a molecular formula of C21H22N4O and a molecular weight of 346.43 g/mol. This compound features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that various derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the triazole moiety in this compound suggests potential efficacy against bacterial and fungal pathogens. A study on similar triazole derivatives showed promising results against multiple strains of bacteria and fungi, indicating that this compound could possess comparable antimicrobial activity .

Anticancer Activity

Triazole-containing compounds have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor growth in vitro and in vivo models by disrupting cell cycle progression and inducing apoptosis .

Enzyme Inhibition

The compound's structure suggests it may interact with various enzymes, particularly those involved in metabolic pathways. Inhibitors of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis, have shown efficacy in treating certain cancers and autoimmune diseases. Similar compounds have been reported to inhibit DHODH effectively, leading to decreased proliferation of cancer cells .

Case Studies

- Study on Triazole Derivatives : A comparative study evaluated the biological activity of several triazole derivatives, including those similar to our compound. Results indicated that modifications to the triazole ring significantly enhanced antimicrobial and anticancer activities .

- Inhibition of Kinases : Another study focused on the kinase inhibition properties of triazole-based compounds, revealing that certain modifications could lead to increased selectivity and potency against specific cancer cell lines .

Comparative Data Table

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- The triazole moiety in the compound has been linked to anticancer properties. Research indicates that triazole derivatives can inhibit tumor growth by disrupting cellular processes essential for cancer cell survival. Studies have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines.

- A case study involving a related triazole compound demonstrated significant inhibition of cell proliferation in breast cancer models, suggesting that derivatives like 2-Propen-1-one could have similar effects.

-

Antimicrobial Properties :

- The compound's structure allows it to interact with microbial enzymes, potentially leading to antibacterial or antifungal effects. A study on related compounds showed promising results against resistant bacterial strains.

- For example, derivatives with similar functional groups were effective against Staphylococcus aureus and Escherichia coli, indicating potential for developing new antimicrobial agents.

-

Neurological Applications :

- Preliminary research suggests that compounds with a similar structure may exhibit neuroprotective effects. The diethylamino group could enhance blood-brain barrier permeability, making it a candidate for treating neurodegenerative diseases.

- A study highlighted the potential of triazole-containing compounds in reducing oxidative stress in neuronal cells.

Agricultural Applications

-

Pesticidal Activity :

- The compound's potential as a pesticide is noteworthy. Its ability to interfere with insect metabolic pathways could make it effective against agricultural pests.

- Case studies have shown that similar compounds can act as growth regulators or insecticides, reducing pest populations without harming beneficial insects.

-

Herbicidal Properties :

- Research indicates that triazole derivatives can inhibit plant growth by affecting hormone regulation in target species. This suggests that 2-Propen-1-one could be developed into an effective herbicide.

- In trials, related compounds demonstrated selective toxicity towards specific weed species while being safe for crops.

Material Science Applications

-

Polymer Chemistry :

- The compound's reactive double bond makes it suitable for incorporation into polymer matrices. This can enhance the mechanical properties of materials or introduce functional characteristics.

- Studies have explored using similar compounds as cross-linking agents in polymer synthesis, leading to materials with improved thermal and mechanical stability.

-

Nanotechnology :

- The unique properties of the triazole ring can facilitate the formation of nanoparticles for drug delivery systems. By modifying the surface properties of nanoparticles with this compound, researchers aim to improve targeting and release profiles in therapeutic applications.

- A recent study demonstrated how triazole-functionalized nanoparticles effectively delivered chemotherapeutic agents to tumor sites.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound X shares key features with several documented compounds, including:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The diethylamino group in Compound X is electron-donating, contrasting with halogenated derivatives (e.g., 3j in ) that feature electronegative substituents. Chalcones with electron-withdrawing groups (e.g., Br, I) exhibit lower IC50 values (higher potency), suggesting that Compound X may have reduced bioactivity in contexts requiring strong electrophilic interactions .

- Triazole Substitution: The phenyl group on the triazole in Compound X differs from fluorophenyl or nitrophenyl substituents in analogues (e.g., ).

Characterization Tools :

- Single-crystal X-ray diffraction (SHELX programs) for resolving anisotropic displacement and molecular conformation .

- Comparative analysis with isostructural compounds (e.g., ) reveals that Compound X may exhibit non-planar conformations due to steric hindrance from the diethylamino group, impacting packing efficiency and solubility .

Contradictions :

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of substituted 2-propen-1-one (chalcone) intermediates.

- Introduction of the diethylamino group at the 3-position of the propenone.

- Construction or attachment of the 5-phenyl-1,2,3-triazol-4-yl substituent on the aromatic ring or directly on the propenone scaffold.

This approach leverages well-established organic transformations such as aldol condensations, nucleophilic substitutions, and cycloaddition reactions to form the triazole ring.

Preparation of the 2-Propen-1-one Core

Aldol Condensation Route

The core chalcone structure (1,3-diphenyl-2-propen-1-one) is synthesized via the Claisen–Schmidt condensation of an aromatic ketone (e.g., acetophenone derivative) with a substituted benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide in alcoholic solvents like ethanol or methanol.

Reaction conditions typically involve refluxing the mixture in ethanol with a strong base to facilitate the condensation, followed by isolation of the chalcone intermediate.

Hydroxypropanone Intermediate and Dehydration

A 3-hydroxypropan-1-one intermediate can be prepared by reacting aromatic ketones and substituted acetophenones in water or low-polarity solvents like toluene with bases and surfactants to enhance yield and selectivity.

This intermediate is then dehydrated using dehydration agents in the presence of a base to yield the corresponding 2-propen-1-one compound with high selectivity.

Introduction of the Diethylamino Group at the 3-Position

The diethylamino substituent at the 3-position is introduced via nucleophilic substitution or amination reactions on the chalcone intermediate.

Amination can be achieved by reacting the chalcone with diethylamine under reflux conditions, often in ethanol or other suitable solvents, leading to the formation of 3-(diethylamino)-3-phenyl-2-propen-1-one derivatives.

The reaction parameters such as temperature, solvent, and reaction time are optimized to maximize yield and minimize side products.

Synthesis of the 5-Phenyl-1,2,3-triazol-4-yl Moiety

1,2,3-Triazole Ring Formation

The 1,2,3-triazole ring is commonly synthesized via azide-alkyne cycloaddition ("click chemistry"), which involves the reaction of an organic azide with a terminal alkyne under copper(I)-catalyzed conditions.

The phenyl substituent at the 5-position is introduced by using phenyl-substituted alkynes or azides.

Attachment to the Propenone Scaffold

The triazole ring can be attached at the 1-position to the propenone via a suitable linker or directly through substitution reactions.

For example, a halogenated propenone derivative can undergo nucleophilic substitution with a triazole derivative to form the final compound.

Alternatively, the triazole ring may be constructed on a precursor bearing the propenone moiety, ensuring regioselectivity and functional group compatibility.

Representative Preparation Example (Hypothetical)

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Acetophenone + Benzaldehyde | NaOH, ethanol, reflux | Chalcone (1,3-diphenyl-2-propen-1-one) | 80-90 |

| 2 | Chalcone + Diethylamine | Ethanol, reflux | 3-(Diethylamino)-3-phenyl-2-propen-1-one | 70-85 |

| 3 | Phenyl azide + Alkyne derivative | Cu(I) catalyst, t-BuOH/H2O, room temp | 5-Phenyl-1,2,3-triazole derivative | 85-95 |

| 4 | Coupling of triazole derivative with propenone | Appropriate base, solvent, reflux | Target compound | 60-75 |

Industrial and Laboratory Considerations

Solvent choice is critical: water and toluene are preferred for industrial scalability due to ease of recovery and environmental considerations.

Bases such as sodium hydroxide, potassium hydroxide, or pyridine are commonly used, depending on the step.

Dehydration agents facilitate conversion of hydroxypropanone intermediates to propenone compounds with high selectivity.

The copper-catalyzed azide-alkyne cycloaddition is favored for its mild conditions and high regioselectivity in forming 1,2,3-triazoles.

Summary Table of Key Reagents and Conditions

| Reaction Step | Key Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Aldol Condensation | Aromatic ketone, substituted benzaldehyde, NaOH | Ethanol | Reflux | Forms chalcone intermediate |

| Hydroxypropanone Formation | Aromatic ketone, substituted acetophenone, base | Water or toluene | Ambient to reflux | Slurry formation shifts equilibrium |

| Amination | Chalcone, diethylamine | Ethanol | Reflux | Introduces diethylamino group |

| Triazole Formation | Phenyl azide, alkyne, Cu(I) catalyst | t-BuOH/H2O | Room temp | Click chemistry for triazole ring |

| Coupling | Triazole derivative, halogenated propenone | Base, solvent | Reflux | Forms final compound |

Research Findings and Optimization

Patents EP2172462A1 and US8952175B2 disclose methods for producing 2-propen-1-one derivatives from aromatic ketones and substituted acetophenones with high yield and selectivity using water or toluene as solvents and bases like sodium hydroxide.

These methods emphasize environmentally friendly solvents and recovery ease, which are crucial for industrial applications.

The copper-catalyzed azide-alkyne cycloaddition is well-documented for efficient synthesis of 1,2,3-triazoles with phenyl substitution, providing high regioselectivity and yields under mild conditions.

The attachment of triazole rings to propenone scaffolds is achieved through nucleophilic substitution or coupling reactions, with optimization of reaction parameters to maximize purity and yield.

Q & A

Q. What are the established synthesis protocols for 2-propen-1-one derivatives with triazole moieties, and how can reaction conditions be optimized?

Methodological Answer:

- Synthesis Protocol : A common approach involves refluxing intermediates (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole) with carbonyl-containing precursors in ethanol for 2 hours, followed by recrystallization from DMF-EtOH (1:1) . Alternative methods use dioxane as a solvent with triethylamine as a base, enabling efficient chloroacetylation reactions .

- Optimization : Key parameters include solvent polarity (ethanol vs. dioxane), reaction time (2–6 hours), and temperature (reflux vs. room temperature). Yield improvements are achieved by monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents.

Table 1: Comparative Synthesis Conditions

| Parameter | Ethanol Reflux | Dioxane/Triethylamine |

|---|---|---|

| Solvent | Ethanol | Dioxane |

| Reaction Time | 2 hours | 20–25°C (ambient) |

| Yield | 65–75% | 80–85% |

| Purification | DMF-EtOH recrystallization | Ethanol-DMF recrystallization |

Q. How is the molecular structure of this compound validated, and what crystallographic parameters ensure accuracy?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- Crystallization : Crystals are grown via slow evaporation of ethanol-DMF mixtures.

- Data Collection : Diffraction data at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures minimal thermal motion .

- Validation : R-factor ≤ 0.038 and data-to-parameter ratio > 20:1 confirm structural reliability .

Key Crystallographic Metrics :

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Studies : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (FMOs), electrostatic potential maps, and Mulliken charges .

- Reactivity Insights : HOMO-LUMO gaps predict nucleophilic/electrophilic sites. For example, the triazole ring shows high electron density, favoring electrophilic substitution .

Table 2: Computed Electronic Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.12 |

| LUMO Energy | -1.87 |

| Band Gap | 4.25 |

Q. What experimental designs address contradictions in reported biological activity data for triazole-containing compounds?

Methodological Answer:

- Controlled Replicates : Use randomized block designs with split-split plots to account for variables like solvent purity and temperature gradients .

- Statistical Analysis : Apply ANOVA to compare bioactivity across ≥4 replicates. For example, discrepancies in antioxidant assays may arise from variations in DPPH radical concentration or incubation time .

- Supplementary Assays : Cross-validate results using orthogonal methods (e.g., fluorescence-based ROS detection vs. spectrophotometric assays) .

Q. How can environmental fate studies be structured to assess this compound’s ecological impact?

Methodological Answer:

- Long-Term Design : Follow protocols from INCHEMBIOL (2005–2011), which include:

Laboratory Analysis : Measure log P (octanol-water partition coefficient) and hydrolysis half-life at pH 7.4 .

Ecosystem Monitoring : Deploy LC-MS/MS to quantify bioaccumulation in aquatic organisms (e.g., Daphnia magna) over 12-month cycles .

- Risk Evaluation : Combine persistence (t₁/₂) and toxicity (LC50) data to calculate risk quotients (RQ = PEC/PNEC) .

Data Contradiction Resolution

Q. How should researchers resolve conflicting NMR spectral data for diethylamino-phenyl derivatives?

Methodological Answer:

- Deuterated Solvents : Use DMSO-d6 instead of CDCl3 to minimize signal splitting from residual protons .

- 2D NMR : Perform HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing triazole C-H from aromatic protons) .

- Control Experiments : Synthesize reference compounds (e.g., 3-phenyl-1H-pyrazol-4-yl derivatives) to isolate spectral contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.